molecular formula C23H26FNO2 B249220 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No.: B249220
M. Wt: 367.5 g/mol
InChI Key: VNGGAUYXDIBGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of acridinediones, which are known for their diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable ketone under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the acridinedione core structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is unique due to its specific substitution pattern and structural features. The presence of the fluorine atom on the phenyl ring and the tetramethyl groups on the acridinedione core contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C23H26FNO2

Molecular Weight

367.5 g/mol

IUPAC Name

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C23H26FNO2/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(24)8-6-13)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3

InChI Key

VNGGAUYXDIBGDU-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)C1)C

Origin of Product

United States

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